molecular formula C8H8ClNO B1456991 5-Chloro-6-cyclopropylpyridin-3-OL CAS No. 1355067-18-3

5-Chloro-6-cyclopropylpyridin-3-OL

Cat. No. B1456991
M. Wt: 169.61 g/mol
InChI Key: NCPJWBXWCICLPS-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropylpyridin-3-OL is a chemical compound with the CAS Number: 1355067-18-3 . It has a molecular weight of 169.61 and its IUPAC name is 5-chloro-6-cyclopropyl-3-pyridinol .


Synthesis Analysis

The synthesis of 5-Chloro-6-cyclopropylpyridin-3-OL involves a reaction with Oxone in water and acetone at 0℃ for 1 hour in an inert atmosphere . The reaction yields the compound as a pale yellow solid .


Molecular Structure Analysis

The molecular formula of 5-Chloro-6-cyclopropylpyridin-3-OL is C8H8ClNO . The InChI Code is 1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2 .


Physical And Chemical Properties Analysis

5-Chloro-6-cyclopropylpyridin-3-OL is a pale yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Antifungal Agents

    • Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antifungal agents .
    • They have immense potential in agricultural science as plant growth regulators and crop protection agents .
    • The method of application involves the synthesis of these derivatives from easily accessible starting materials like mucochloric acid and benzene .
    • Some of these derivatives displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) derivatives, a type of pyridazine derivative, are used in the protection of crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pharmaceuticals

    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Antitumor Agents

    • Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antitumor agents .
    • The method of application involves the synthesis of these derivatives from easily accessible starting materials like mucochloric acid and benzene .
    • Some of these derivatives displayed good antitumor activities in preliminary tests .
  • Fungicides

    • Pyridazine derivatives are also used as fungicides .
    • They have immense potential in agricultural science as plant growth regulators and crop protection agents .
    • Some of these derivatives displayed good fungicidal activities against various fungi in preliminary fungicidal activity tests .
  • Insecticides

    • Pyridazine derivatives are often employed as insecticides .
    • They have immense potential in agricultural science as plant growth regulators and crop protection agents .
    • Some of these derivatives displayed good insecticidal activities in preliminary insecticidal activity tests .

Safety And Hazards

The safety information for 5-Chloro-6-cyclopropylpyridin-3-OL includes the signal word “Warning” and the precautionary statements P305+P351+P338 . The hazard statements are not explicitly mentioned in the available resources.

properties

IUPAC Name

5-chloro-6-cyclopropylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPJWBXWCICLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728696
Record name 5-Chloro-6-cyclopropylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-cyclopropylpyridin-3-OL

CAS RN

1355067-18-3
Record name 5-Chloro-6-cyclopropylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 41, 3.092 mmol assuming 100% in previous step) was dissolved in acetone (10.0 mL) and cooled to 0° C. with an ice bath. Then potassium peroxymonosulfate (2.55 g, 4.15 mmol) in water (10.0 mL) was added dropwise to the mixture and stirred at this temperature for 1 hour. The reaction was then diluted in TBME (25.0 mL) and washed with brine (3×25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 0 to 30% EtOAc in heptane to yield the title compound as a pale yellow solid (0.220 g, 1.28 mmol, 42% over 2 steps).
Quantity
3.092 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A round bottom flask was charged with 3-chloro-2-cyclopropylpyridine (Preparation 36, 0.475 g; 3.092 mmol), bis(pinacolato)diboron (0.980 g, 3.86 mol) and 4,4-di-tert-butyl-2,2-dipyridyl (0.025 g; 0.093 mmol) in heptane (1.55 L). The reaction mixture was cycled between vacuum and nitrogen 6 times over 15 minutes. Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene (1:2) (0.063 g; 0.093 mmol) was then added and the reaction stirred for 18 hours under nitrogen atmosphere at room temperature. The reaction mixture was evaporated to dryness to afford a red viscous oil. The resulting oil was dissolved in acetone (10.0 mL) and cooled to 0° C. with an ice bath. Then potassium peroxymonosulfate (2.55 g, 4.15 mmol) in water (10.0 mL) was added dropwise to the mixture and stirred at this temperature for 1 hour. The reaction was then diluted in tert-butyl methyl ether (25.0 mL) and washed with brine (3×25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 0 to 30% EtOAc in heptane to yield the title compound as a pale yellow solid (0.220 g, 1.28 mmol, 42%).
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.55 L
Type
solvent
Reaction Step One
[Compound]
Name
Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene
Quantity
0.063 g
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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